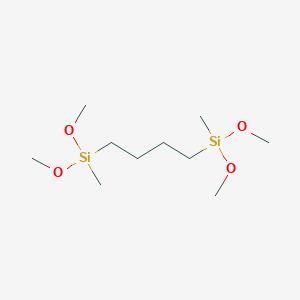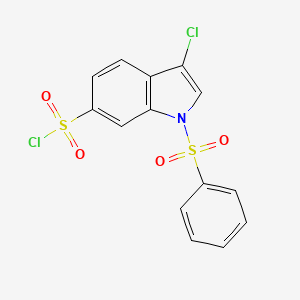
1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride is a complex organic compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a benzenesulfonyl group, a chloro substituent, and a sulfonyl chloride group attached to the indole ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative can then be further functionalized to introduce the benzenesulfonyl, chloro, and sulfonyl chloride groups.
The chloro substituent can be introduced via electrophilic aromatic substitution using a chlorinating agent like thionyl chloride . Finally, the sulfonyl chloride group can be introduced by reacting the indole derivative with chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chloro and sulfonyl chloride groups make the indole ring more reactive towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like thionyl chloride or sulfuryl chloride in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can lead to the formation of sulfonic acids .
Applications De Recherche Scientifique
1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including enzyme inhibitors and anticancer agents.
Biological Studies: It is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Chemical Synthesis: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride involves its ability to interact with various molecular targets, including enzymes and proteins. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity . The chloro substituent and benzenesulfonyl group can further enhance the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-benzenesulfonyl-3-chloro-1H-indole-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonyl chloride group.
1-benzenesulfonyl-3-chloro-1H-indole-5-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position on the indole ring.
1-benzenesulfonyl-3-chloro-1H-indole-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 2-position instead of the 6-position.
Uniqueness
1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. The presence of both the chloro and sulfonyl chloride groups on the indole ring provides a unique combination of electrophilic and nucleophilic sites, making it a valuable compound for various chemical and biological applications .
Propriétés
Numéro CAS |
919110-32-0 |
|---|---|
Formule moléculaire |
C14H9Cl2NO4S2 |
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-3-chloroindole-6-sulfonyl chloride |
InChI |
InChI=1S/C14H9Cl2NO4S2/c15-13-9-17(23(20,21)10-4-2-1-3-5-10)14-8-11(22(16,18)19)6-7-12(13)14/h1-9H |
Clé InChI |
GDDVKIKRTDCHON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)S(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12613357.png)
![4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B12613365.png)
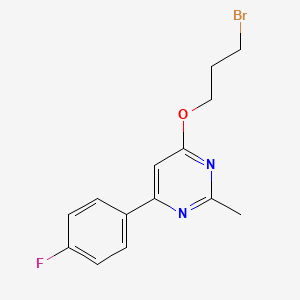

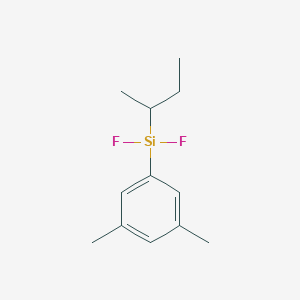
![(2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide](/img/structure/B12613382.png)
![N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B12613386.png)
![[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12613391.png)

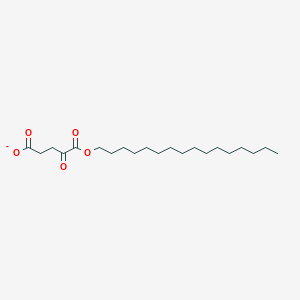

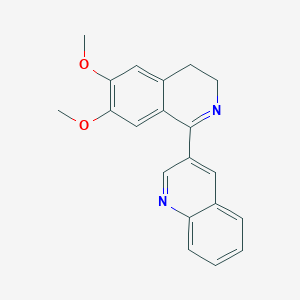
![(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate](/img/structure/B12613427.png)
